molecular formula C10H10BrN B8800096 4-Bromo-1,5-dimethyl-1H-indole CAS No. 610794-16-6

4-Bromo-1,5-dimethyl-1H-indole

Cat. No.: B8800096
CAS No.: 610794-16-6
M. Wt: 224.10 g/mol
InChI Key: HNZIFVCVIVUGIK-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-indole is a brominated indole derivative featuring a bromine atom at the 4-position and methyl groups at the 1- and 5-positions of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. Bromine enhances electrophilic reactivity, while methyl groups influence lipophilicity and steric bulk, which may impact solubility and metabolic stability .

Properties

CAS No.

610794-16-6

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-1,5-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3

InChI Key

HNZIFVCVIVUGIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
4-Bromo-1,5-dimethyl-1H-indole Indole 4-Br, 1-Me, 5-Me Not reported ~238.1 (calculated)
Compound 9 () Indole 5-Br, 3-(imidazolyl-iodobenzyl) >200 ~575.3
4-Bromo-7-methyl-1H-indole Indole 4-Br, 7-Me Not reported ~210.1
Pyrrole analog () Pyrrole 4-Br, 1-Me, 5-Me, 2-CN Solid (form unspecified) 199.05

Table 2: Spectroscopic Comparison

Compound ¹H NMR (Key Shifts, ppm) ¹³C NMR (Key Shifts, ppm)
Compound 9 () δ 7.80 (imidazolyl H), 7.12 (Br-indole H) δ 135.5 (C-Br), 146.0 (imidazolyl C)
Compound 9a () δ 4.51 (triazole-CH2), 3.72 (OCH3) δ 118.4 (indole C), 55.5 (OCH3)
Target (hypothetical) δ 2.40 (1-Me), 2.55 (5-Me) δ 120–130 (aromatic C), ~20 (Me)

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